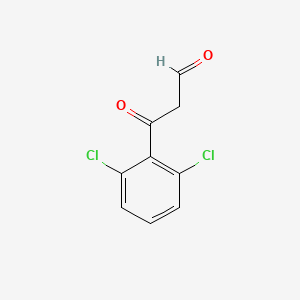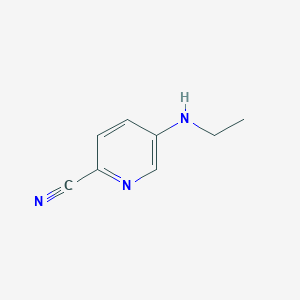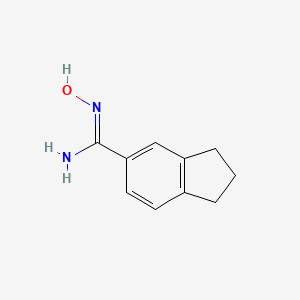
3-amino-N-(5-bromo-2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(5-bromo-2-methylphenyl)propanamide: is an organic compound with the molecular formula C10H13BrN2O It is a derivative of propanamide, featuring an amino group, a bromine atom, and a methyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(5-bromo-2-methylphenyl)propanamide typically involves the following steps:
Bromination: The starting material, 2-methylphenylamine, undergoes bromination to introduce a bromine atom at the 5-position of the phenyl ring.
Amidation: The brominated intermediate is then reacted with 3-aminopropanoic acid or its derivatives under appropriate conditions to form the desired propanamide compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-amino-N-(5-bromo-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-amino-N-(5-bromo-2-methylphenyl)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be used to study the effects of brominated phenyl derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals, dyes, and polymers, contributing to the development of new materials with desirable properties.
Wirkmechanismus
The mechanism of action of 3-amino-N-(5-bromo-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-bromo-N-(2-methylphenyl)propanamide
- 3-amino-N-(4-bromo-2-methylphenyl)propanamide
- N-(3-amino-2-methylphenyl)propanamide
Comparison: Compared to these similar compounds, 3-amino-N-(5-bromo-2-methylphenyl)propanamide is unique due to the specific positioning of the bromine atom and amino group on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C10H13BrN2O |
|---|---|
Molekulargewicht |
257.13 g/mol |
IUPAC-Name |
3-amino-N-(5-bromo-2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13BrN2O/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
JMSYEUOWWTXVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13073750.png)









